2-Isopropyl-3-nitrosothiazolidine
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Overview
Description
2-Isopropyl-3-nitrosothiazolidine is a chemical compound with the molecular formula C6H12N2OS. It belongs to the class of thiazolidines, which are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. The nitroso group attached to the thiazolidine ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-nitrosothiazolidine typically involves the reaction of isopropylamine with thiazolidine-2-thione in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitroso group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-nitrosothiazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-3-nitrosothiazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-nitrosothiazolidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Nitrosothiazolidine: Similar structure but lacks the isopropyl group.
2-Isopropyl-3-methoxypyrazine: Contains a pyrazine ring instead of a thiazolidine ring.
2-Isopropyl-3-nitroso-1,3-thiazolidine: Very similar structure but with slight variations in the positioning of functional groups
Uniqueness
2-Isopropyl-3-nitrosothiazolidine is unique due to the presence of both the isopropyl and nitroso groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
72505-65-8 |
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Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
3-nitroso-2-propan-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C6H12N2OS/c1-5(2)6-8(7-9)3-4-10-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
WRRJEMYSUTZLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCS1)N=O |
Origin of Product |
United States |
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